molecular formula C14H22Cl2N6 B15186232 Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride CAS No. 158553-45-8

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride

Cat. No.: B15186232
CAS No.: 158553-45-8
M. Wt: 345.3 g/mol
InChI Key: ZCEGTUHKOJJTOR-UHFFFAOYSA-N
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Description

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride is a complex organic compound that features a piperidine ring, a tetrazole ring, and a benzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine and tetrazole intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors . The tetrazole ring is often formed through cycloaddition reactions involving azides and nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final step typically involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine moiety .

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and tetrazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through binding to these targets, altering their function, and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and tetrazole derivatives, such as:

Uniqueness

What sets Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride apart is its unique combination of a piperidine ring, a tetrazole ring, and a benzenamine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

158553-45-8

Molecular Formula

C14H22Cl2N6

Molecular Weight

345.3 g/mol

IUPAC Name

4-[2-(2-piperidin-1-ylethyl)tetrazol-5-yl]aniline;dihydrochloride

InChI

InChI=1S/C14H20N6.2ClH/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19;;/h4-7H,1-3,8-11,15H2;2*1H

InChI Key

ZCEGTUHKOJJTOR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)N.Cl.Cl

Origin of Product

United States

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